molecular formula C20H20O4 B12783952 Homoedudiol CAS No. 77369-92-7

Homoedudiol

Cat. No.: B12783952
CAS No.: 77369-92-7
M. Wt: 324.4 g/mol
InChI Key: AZLNYSCXKUKIRV-JXFKEZNVSA-N
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Chemical Reactions Analysis

Types of Reactions

Homoedudiol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at different positions on the pterocarpane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions include epoxides, reduced derivatives, and substituted pterocarpanes .

Scientific Research Applications

Homoedudiol has several scientific research applications, including:

Properties

CAS No.

77369-92-7

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

(6aR,11aR)-8-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

InChI

InChI=1S/C20H20O4/c1-11(2)3-4-12-7-15-16-10-23-18-8-13(21)5-6-14(18)20(16)24-19(15)9-17(12)22/h3,5-9,16,20-22H,4,10H2,1-2H3/t16-,20-/m0/s1

InChI Key

AZLNYSCXKUKIRV-JXFKEZNVSA-N

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O)O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OC3C2COC4=C3C=CC(=C4)O)C

Origin of Product

United States

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